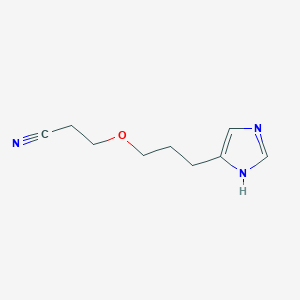![molecular formula C19H18ClF3N4O3 B12822928 3-Chloro-5-((S)-1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5,6-dihydro-[2,4'-bipyridine]-1(2h)-carboxamide](/img/structure/B12822928.png)
3-Chloro-5-((S)-1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5,6-dihydro-[2,4'-bipyridine]-1(2h)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-((S)-1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5,6-dihydro-[2,4’-bipyridine]-1(2h)-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chloro group, a dihydroxyethyl moiety, and a trifluoromethyl-substituted pyridine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-((S)-1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5,6-dihydro-[2,4’-bipyridine]-1(2h)-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridine and 5-(trifluoromethyl)pyridine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction, where the chloro group is introduced.
Addition of Dihydroxyethyl Group: The intermediate is then reacted with an appropriate dihydroxyethyl reagent under controlled conditions to introduce the (S)-1,2-dihydroxyethyl group.
Coupling Reaction: The final step involves a coupling reaction with 5-(trifluoromethyl)pyridin-2-amine to form the desired bipyridine structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyethyl moiety, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyridine rings, potentially converting them into piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound has potential as a biochemical probe due to its ability to interact with specific enzymes or receptors. It can be used to study enzyme kinetics, receptor binding, and cellular signaling pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to modulate biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
Industrially, the compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-((S)-1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5,6-dihydro-[2,4’-bipyridine]-1(2h)-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to active sites, altering conformational states, or inhibiting enzymatic activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chloro substituents but lacks the bipyridine structure.
5-(Trifluoromethyl)-2-pyridinamine: Contains the trifluoromethyl-pyridine moiety but differs in the amine substitution.
2,4’-Bipyridine: A simpler bipyridine structure without the chloro and dihydroxyethyl groups.
Uniqueness
The uniqueness of 3-Chloro-5-((S)-1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5,6-dihydro-[2,4’-bipyridine]-1(2h)-carboxamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H18ClF3N4O3 |
|---|---|
Molecular Weight |
442.8 g/mol |
IUPAC Name |
5-chloro-3-[(1S)-1,2-dihydroxyethyl]-6-pyridin-4-yl-N-[5-(trifluoromethyl)pyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxamide |
InChI |
InChI=1S/C19H18ClF3N4O3/c20-14-7-12(15(29)10-28)9-27(17(14)11-3-5-24-6-4-11)18(30)26-16-2-1-13(8-25-16)19(21,22)23/h1-8,12,15,17,28-29H,9-10H2,(H,25,26,30)/t12?,15-,17?/m1/s1 |
InChI Key |
RBHRRXLPBFSWSJ-YAJUMTOWSA-N |
Isomeric SMILES |
C1C(C=C(C(N1C(=O)NC2=NC=C(C=C2)C(F)(F)F)C3=CC=NC=C3)Cl)[C@@H](CO)O |
Canonical SMILES |
C1C(C=C(C(N1C(=O)NC2=NC=C(C=C2)C(F)(F)F)C3=CC=NC=C3)Cl)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


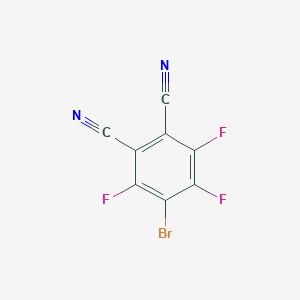
![Thiazolo[4,5-b]pyridin-6-ylmethanamine](/img/structure/B12822851.png)
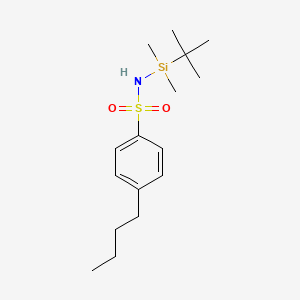
![(2R,4R)-1-[(2R)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B12822858.png)
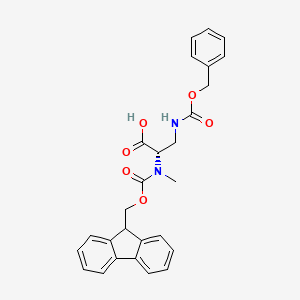
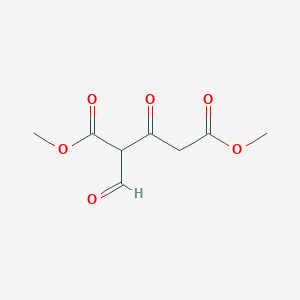
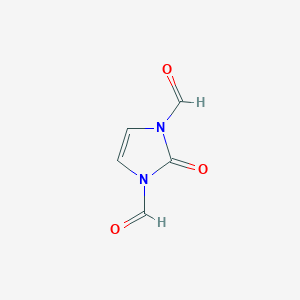
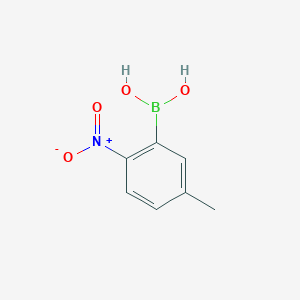
![(E)-[2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid](/img/structure/B12822895.png)
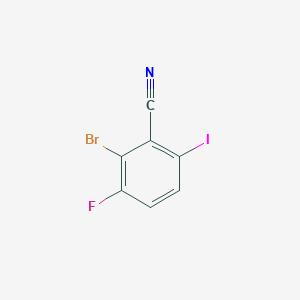
![(2R,3R,4S,5R)-2-(5-Fluoro-4-methoxy-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12822914.png)
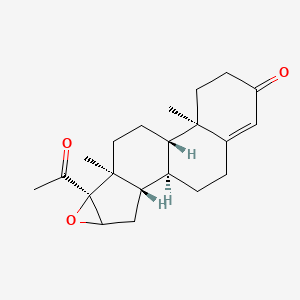
![7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B12822921.png)
